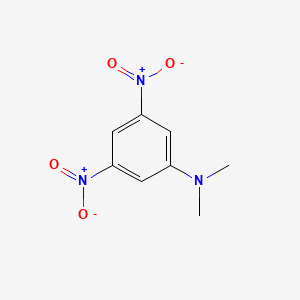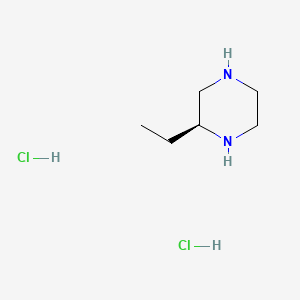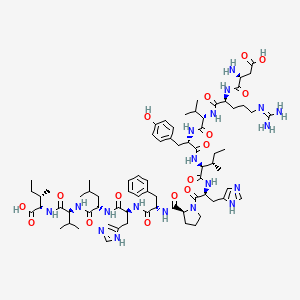
N,N-Dimethyl-3,5-dinitroaniline
Overview
Description
“N,N-Dimethyl-3,5-dinitroaniline” is a chemical compound with the molecular formula C8H9N3O4 . It is a derivative of dinitroanilines, which are intermediates in the preparation of various industrially important chemicals including dyes and pesticides .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two nitro groups (NO2) at positions 3 and 5, and a dimethylamino group (N(CH3)2) at position 1 . The molecular weight of the compound is 211.17 g/mol .
Physical And Chemical Properties Analysis
“this compound” is a light yellow to brown powder or crystal . It has a molecular weight of 211.17 g/mol . The compound has a melting point range of 165.0 to 168.0 °C .
Scientific Research Applications
N,N-Dimethyl-3,5-dinitroaniline has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to prepare a variety of compounds, such as pharmaceuticals, dyes, and other organic chemicals. It has also been used as a catalyst in the synthesis of polymers and in the preparation of polymeric materials. Additionally, this compound has been used in the synthesis of fluorescent dyes and in the preparation of chromogenic substrates for enzyme assays.
Mechanism of Action
Target of Action
N,N-Dimethyl-3,5-dinitroaniline primarily targets the tubulin proteins in plants . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton. They play a vital role in maintaining cell shape, enabling cell division, and facilitating intracellular transport.
Mode of Action
This compound interacts with its targets by binding selectively to plant and protozoan tubulin dimers . This interaction disrupts the formation of microtubules, leading to a disruption in the mitotic process . The cells in the root tip region become multinucleate, indicating that the mitotic process has been disrupted .
Biochemical Pathways
The disruption of microtubule formation affects various biochemical pathways. It inhibits the shoot and root growth of plants . The herbicide interferes with photosynthesis and respiration in vivo and in vitro .
Pharmacokinetics
The major sites of uptake of this compound are the shoot of monocots and the hypocotyl or hypocotyl hook for dicots . The herbicides are either absorbed or adsorbed by the roots due to the proximity of the roots to the herbicide, but translocation from the root to the top is minimal . When a dinitroaniline was found in the plant, the parent compound was the major product present with metabolites equal to 5% or less .
Result of Action
The action of this compound results in several molecular and cellular effects. It causes swelling of the root tip, a universally recognized morphological effect caused by these compounds . The cells in this region become multinucleate, indicating that the mitotic process has been disrupted . Injury to the top of plants is recognized by stunting, development of dark green color, and swelling and brittleness of the stem or hypocotyl .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The persistence of dinitroaniline residues such as pendimethalin and benfluralin in the environment has a significant impact on the richness of bacteria and fungi of soil communities .
Advantages and Limitations for Lab Experiments
N,N-Dimethyl-3,5-dinitroaniline is a useful reagent for a variety of scientific research applications. It is relatively stable and is soluble in a variety of solvents. It is also relatively inexpensive and easy to obtain. However, it is highly flammable and should be handled with care in the laboratory.
Future Directions
The use of N,N-Dimethyl-3,5-dinitroaniline in scientific research is likely to continue to grow as researchers explore its potential applications. Potential future directions for research include the use of this compound in the synthesis of novel pharmaceuticals, dyes, and other organic chemicals. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound. Finally, further research is needed to explore the potential applications of this compound in the synthesis of polymers and other materials.
Synthesis Methods
N,N-Dimethyl-3,5-dinitroaniline can be synthesized through a two-step reaction. The first step involves the reaction of 3,5-dinitroaniline with dimethyl sulfate in aqueous solution. This reaction yields this compound sulfate, which is then hydrolyzed to give the desired product.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl-3,5-dinitroaniline, like other dinitroanilines, is known to interact with tubulin proteins in plants and protists . These interactions play a crucial role in the biochemical reactions involving this compound. The nature of these interactions primarily involves the inhibition of microtubule formation, thereby affecting cell division .
Cellular Effects
The effects of this compound on cells are largely due to its interaction with tubulin proteins. By inhibiting microtubule formation, it disrupts normal cell division processes . This can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with tubulin proteins, leading to the inhibition of microtubule formation . This can result in changes in gene expression and impacts on various cellular processes .
Temporal Effects in Laboratory Settings
Like other dinitroanilines, it is likely to have long-term effects on cellular function, particularly in relation to cell division .
Dosage Effects in Animal Models
At high doses, they can have toxic or adverse effects .
Metabolic Pathways
Dinitroanilines are known to be metabolized by certain cytochrome P450 enzymes .
Properties
IUPAC Name |
N,N-dimethyl-3,5-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-9(2)6-3-7(10(12)13)5-8(4-6)11(14)15/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIFFLMOPHMUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678995 | |
| Record name | N,N-Dimethyl-3,5-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46429-76-9 | |
| Record name | N,N-Dimethyl-3,5-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-3,5-dinitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,1'-Biphenyl]-4-yltriethoxysilane](/img/structure/B599582.png)

![N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride](/img/structure/B599587.png)









